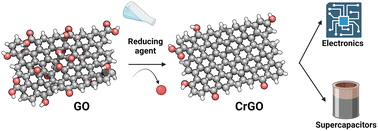A comparative investigation of the chemical reduction of graphene oxide for electrical engineering applications†
Nanoscale Pub Date: 2023-10-20 DOI: 10.1039/D3NR04521H
Abstract
The presence of oxygen-containing functional groups on the basal plane and at the edges endows graphene oxide (GO) with an insulating nature, which makes it rather unsuitable for electronic applications. Fortunately, the reduction process makes it possible to restore the sp2 conjugation. Among various protocols, chemical reduction is appealing because of its compatibility with large-scale production. Nevertheless, despite the vast number of reported chemical protocols, their comparative assessment has not yet been the subject of an in-depth investigation, rendering the establishment of a structure–performance relationship impossible. We report a systematic study on the chemical reduction of GO by exploring different reducing agents (hydrazine hydrate, sodium borohydride, ascorbic acid (AA), and sodium dithionite) and reaction times (2 or 12 hours) in order to boost the performance of chemically reduced GO (CrGO) in electronics and in electrochemical applications. In this work, we provide evidence that the optimal reduction conditions should vary depending on the chosen application, whether it is for electrical or electrochemical purposes. CrGO exhibiting a good electrical conductivity (>1800 S m−1) can be obtained by using AA (12 hours of reaction), Na2S2O4 and N2H4 (independent of the reaction time). Conversely, CrGO displaying a superior electrochemical performance (specific capacitance of 211 F g−1, and capacitance retention >99.5% after 2000 cycles) can be obtained by using NaBH4 (12 hours of reaction). Finally, the compatibility of the different CrGOs with wearable and flexible electronics is also demonstrated using skin irritation tests. The strategy described represents a significant advancement towards the development of environmentally friendly CrGOs with ad hoc properties for advanced applications in electronics and energy storage.


Recommended Literature
- [1] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [2] Facile gold nanorod purification by fractionated precipitation†
- [3] Back cover
- [4] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [5] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [6] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [7] Contents list
- [8] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [9] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [10] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†

Journal Name:Nanoscale
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 1596-13-0
-
CAS no.: 16514-83-3









